Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate
Description
Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a methoxy group at position 6, an ethyl carboxylate ester at position 3, and a 4-methylphenylamino substituent at position 4 of the quinoline core. This compound’s structure combines electron-donating (methoxy) and lipophilic (4-methylphenyl) groups, which may influence its solubility, bioavailability, and target binding.
Properties
IUPAC Name |
ethyl 6-methoxy-4-(4-methylanilino)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-4-25-20(23)17-12-21-18-10-9-15(24-3)11-16(18)19(17)22-14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADGSZGJTTYKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Esterification: The carboxylic acid group at the 3-position is esterified using ethanol and an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of 6-hydroxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate.
Reduction: Formation of 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate with an amine group.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors due to its quinoline core.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable quinoline structure.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can bind to enzyme active sites, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous quinoline derivatives, focusing on substituent variations, synthetic yields, and reported biological activities:
Key Observations:
Substituent Diversity and Synthetic Efficiency: The target compound’s 4-methylphenylamino group contrasts with bulkier substituents in analogs like 2e (pyridinylpyrimidinyl) and 8a (spirocyclic amine). These differences impact synthetic yields: 8a achieves 97% yield via microwave-assisted synthesis , while 2e requires multistep reactions (26% yield) . The sulphamoyl group in 6b may enhance solubility or target affinity for enzymes like carbonic anhydrase .
Biological Activity Trends :
- 2e and 8a demonstrate the role of nitrogen-rich substituents in targeting kinases (e.g., antimyeloproliferative activity) or metabolic enzymes (ALDH1A1) .
- Chlorinated analogs (e.g., ) often exhibit enhanced cytotoxicity, likely due to increased electrophilicity .
Electronic and Steric Effects :
- The methoxy group in the target compound may improve metabolic stability compared to halogenated analogs (e.g., 6b with sulphamoyl or with fluoro substituents) .
- Bulky substituents (e.g., spirocyclic amine in 8a ) may hinder cellular uptake but improve target specificity .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Position 4 substitutions critically influence activity. For example, 2e’s pyridinylpyrimidinyl group mimics ATP-binding motifs in kinases, while the target’s 4-methylphenylamino group balances lipophilicity and steric bulk .
- Synthetic Challenges : Low yields in 2e highlight the difficulty of introducing complex substituents, whereas 8a ’s high yield suggests optimized protocols for spirocyclic systems .
Biological Activity
Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 348.39 g/mol. The compound features a quinoline core, which is known for its pharmacological properties, particularly in anticancer and antimicrobial activities.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
These findings indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's anticancer potential has also been explored. Studies suggest that it may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases, which are critical for DNA replication and repair. The inhibition of these enzymes can lead to apoptosis (programmed cell death) in cancer cells .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound inhibits topoisomerases, disrupting DNA replication.
- Cellular Pathway Interference : It may affect various signaling pathways involved in cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several case studies have reported on the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, demonstrating its effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Activity Assessment : In vitro studies showed that the compound inhibited the growth of several cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate?
Methodological Answer: The synthesis typically involves a multi-step condensation reaction starting with a quinoline precursor. Key steps include:
- Quinoline Core Formation: React ethyl 4-chloro-6-methoxyquinoline-3-carboxylate with 4-methylphenylamine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours .
- Catalysis: Use triethylamine (TEA) as a base to deprotonate the amine and accelerate nucleophilic substitution .
- Purification: Employ silica gel column chromatography with a gradient of petroleum ether/ethyl acetate (4:1 to 2:1) to isolate the product. Yield optimization requires strict control of temperature and stoichiometric ratios (1:1.2 quinoline:amine) .
Q. How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Crystallography: Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to determine crystal packing and hydrogen-bonding networks. Data collection requires single crystals grown via slow evaporation in ethanol .
- Spectroscopy:
- NMR: Assign peaks using and NMR in DMSO-d5. Key signals: methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.7–8.2 ppm .
- HRMS: Confirm molecular weight (calc. for CHNO: 359.1396) .
Q. What preliminary biological assays are recommended for this compound?
Methodological Answer:
- Antimicrobial Screening: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are compared to chloroquine derivatives .
- Cytotoxicity Assays: Perform MTT tests on human cancer cell lines (e.g., HeLa, MCF-7). IC values <50 µM suggest therapeutic potential .
Advanced Research Questions
Q. How do structural modifications influence its structure-activity relationship (SAR) in anticancer applications?
Methodological Answer:
- Substituent Analysis: Compare analogs with varying substituents (Table 2). The 4-methylphenyl group enhances lipophilicity and membrane penetration, while methoxy at position 6 improves solubility .
- Pharmacophore Mapping: Use molecular docking (AutoDock Vina) to identify interactions with topoisomerase II. The quinoline core and amino group are critical for intercalation .
Q. How can contradictions in reported bioactivity data be resolved?
Methodological Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis: Compare datasets using tools like RevMan. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum size .
Q. What computational methods validate its mechanism of action?
Methodological Answer:
Q. How does the compound’s environmental stability impact research applications?
Methodological Answer:
Q. What advanced spectroscopic techniques resolve tautomeric ambiguities?
Methodological Answer:
- VT-NMR: Variable-temperature NMR in DMSO-d6 from 25°C to 80°C identifies enol-keto tautomers via shifting NH and carbonyl signals .
- IR Spectroscopy: Bands at 1680 cm (C=O stretch) and 3300 cm (N-H) confirm predominant keto form in solid state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
